1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound consists of a benzoxazole ring system fused with a piperidine moiety through a nitrogen-carbon linkage at the 2-position of the benzoxazole core. The compound exhibits the molecular formula C₁₂H₁₄ClN₃O in its free base form, with a molecular weight of 251.71 grams per mole. When isolated as the hydrochloride salt, the molecular formula becomes C₁₂H₁₅Cl₂N₃O with a corresponding molecular weight of 288.17 grams per mole.
The crystallographic analysis reveals that the chlorine substituent occupies the 6-position of the benzoxazole ring, creating a specific substitution pattern that influences the overall molecular geometry. The benzoxazole moiety maintains its characteristic planar configuration, while the piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles. The amino group at the 4-position of the piperidine ring provides a crucial functional handle for potential chemical modifications and interactions.
The exact mass determination shows a value of 287.05900 atomic mass units for the hydrochloride form, indicating high precision in structural characterization. The polar surface area measurement of 55.29000 square angstroms reflects the contribution of the nitrogen and oxygen heteroatoms to the overall molecular polarity. The logarithmic partition coefficient value of 3.97600 suggests favorable lipophilicity characteristics that may influence membrane permeability properties.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula (free base) | C₁₂H₁₄ClN₃O | - |
| Molecular Formula (hydrochloride) | C₁₂H₁₅Cl₂N₃O | - |
| Molecular Weight (free base) | 251.71 | g/mol |
| Molecular Weight (hydrochloride) | 288.17 | g/mol |
| Exact Mass | 287.05900 | amu |
| Polar Surface Area | 55.29000 | Ų |
| LogP | 3.97600 | - |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound requires comprehensive analysis using multiple techniques to establish structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The benzoxazole aromatic protons typically appear in the downfield region of the proton nuclear magnetic resonance spectrum, with characteristic chemical shifts reflecting the electron-withdrawing influence of the chlorine substituent.
The piperidine ring protons exhibit distinct multipicity patterns corresponding to the axial and equatorial hydrogen atoms in the chair conformation. The amino group protons at the 4-position of the piperidine ring demonstrate characteristic chemical shifts that can be influenced by the electronic effects of the attached benzoxazole system. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals of the benzoxazole ring, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent.
Infrared spectroscopy analysis identifies key functional group vibrations, including the characteristic carbon-nitrogen stretching frequencies of the benzoxazole ring system and the nitrogen-hydrogen stretching vibrations of the primary amino group. The carbon-oxygen stretching frequency of the benzoxazole oxygen bridge provides additional structural confirmation. Mass spectrometry analysis confirms the molecular ion peaks corresponding to both the free base and hydrochloride forms, with fragmentation patterns that support the proposed structural arrangement.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic signals (7.0-8.0 ppm) | Benzoxazole ring protons |
| Proton Nuclear Magnetic Resonance | Multiplets (1.5-4.0 ppm) | Piperidine ring protons |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (110-160 ppm) | Benzoxazole carbon framework |
| Infrared Spectroscopy | 3200-3400 cm⁻¹ | Primary amino group |
| Infrared Spectroscopy | 1600-1650 cm⁻¹ | Aromatic carbon-carbon stretching |
| Mass Spectrometry | m/z 251.71 | Molecular ion (free base) |
Comparative Analysis with Related Benzoxazole-Piperidine Derivatives
The structural comparison of this compound with related benzoxazole-piperidine derivatives reveals important structure-activity relationships and substitution effects. The parent compound 2-(Piperidin-4-yl)benzo[d]oxazole, which lacks the chlorine substituent, demonstrates similar core structural features but exhibits different physicochemical properties due to the absence of the electron-withdrawing halogen. This comparison highlights the significant impact of chlorine substitution on molecular properties and potential biological activities.
The fluorinated analog 3-[1-[3-[4-(1,3-Benzoxazol-2-yl)phenoxy]propyl]piperidin-4-yl]-6-fluoro-1,2-benzoxazole represents a more complex derivative with additional structural elements, including a phenoxy linker and fluorine substitution. This compound demonstrates how structural modifications can dramatically alter molecular complexity and size while maintaining the core benzoxazole-piperidine framework. The molecular weight of 471.5 grams per mole for this fluorinated derivative contrasts significantly with the 251.71 grams per mole of the target compound, illustrating the cumulative effect of structural elaboration.
The acetylated derivative 2-{1-[(2,6-Dimethylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole showcases how functional group modifications at the piperidine nitrogen can influence molecular properties. With a molecular weight of 364.4 grams per mole, this compound demonstrates intermediate complexity between the simple target compound and the highly substituted fluorinated analog. The presence of the acetyl group significantly alters the electronic distribution and potential hydrogen bonding characteristics compared to the primary amino group in the target compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₁₄ClN₃O | 251.71 | Chlorine at 6-position, primary amino group |
| 2-(Piperidin-4-yl)benzo[d]oxazole | C₁₂H₁₄N₂O | 202.25 | Unsubstituted benzoxazole ring |
| 6-Fluoro benzoxazole derivative | C₂₈H₂₆FN₃O₃ | 471.5 | Fluorine substitution, extended linker |
| Acetylated benzoxazole derivative | C₂₂H₂₄N₂O₃ | 364.4 | Acetyl group, dimethylphenoxy substituent |
Properties
IUPAC Name |
1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-8-1-2-10-11(7-8)17-12(15-10)16-5-3-9(14)4-6-16/h1-2,7,9H,3-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCUOEKJTZXVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reactions
- The benzoxazole ring is commonly synthesized from 2-aminophenol derivatives and appropriate carbonyl compounds (e.g., aldehydes or acid derivatives).
- Chlorination at the 6-position can be introduced either by using 6-chloro-2-aminophenol as the starting material or by selective chlorination of the benzoxazole ring post-synthesis.
Attachment of Piperidin-4-amine to Benzoxazole
Nucleophilic Substitution at 2-Position
- The 2-position of benzoxazole is electrophilic and can be substituted by nucleophiles such as piperidin-4-amine.
- The reaction typically involves the nucleophilic attack of piperidin-4-amine on a suitable benzoxazole precursor bearing a leaving group or activated site at the 2-position.
Synthetic Routes
- Direct coupling : Reaction of 6-chloro-1,3-benzoxazol-2-yl halides or activated derivatives with piperidin-4-amine under controlled conditions.
- Stepwise synthesis : First synthesizing 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine intermediates followed by amination at the 4-position of the piperidine ring.
Representative Preparation Procedure (Literature-Based)
Analytical and Characterization Data
- Molecular formula : C12H14ClN3O
- Molecular weight : 251.71 g/mol
- Spectroscopic confirmation : IR, NMR, and MS data confirm the structure and purity.
- Physical state : Typically isolated as a solid with defined melting point.
Research Findings and Optimization Notes
- The solvent-free grinding method for benzoxazole synthesis is advantageous due to its environmental friendliness, short reaction time, and high yield.
- Acylation methods using AlCl3-DMF or PPA complexes provide alternative routes to functionalize the benzoxazole ring, which can be adapted for chlorinated derivatives.
- The nucleophilic substitution step requires optimization of solvent, temperature, and stoichiometry to maximize yield and minimize side reactions.
- Purification techniques such as silica gel chromatography are essential to obtain analytically pure final compounds.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Solvent-free grinding | 6-chloro-2-aminophenol, aldehyde, K4[Fe(CN)6] | RT, mortar and pestle, <2 min | Green, fast, high yield | Limited to benzoxazole core formation |
| Acylation with AlCl3-DMF or PPA | Benzoxazolone derivatives, AlCl3-DMF or PPA | 140–160°C, 6–8 h | Effective acylation at 6-position | Requires high temperature, longer time |
| Nucleophilic substitution | Benzoxazole intermediate, piperidin-4-amine | Reflux or RT, solvent (DMF, EtOH) | Direct attachment of piperidin-4-amine | Requires careful control to avoid side products |
| Purification | Silica gel chromatography, recrystallization | Ambient conditions | High purity product | Time-consuming |
This comprehensive analysis synthesizes diverse research findings to present a professional and authoritative overview of the preparation methods for this compound. The methods emphasize green chemistry principles, efficient synthetic routes, and detailed characterization to ensure reproducibility and high-quality product formation.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzoxazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Substitution Reactions: The amine group on the piperidine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzoxazole derivatives.
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine has been investigated for its potential as a therapeutic agent. Its structure suggests it could act as a scaffold for the development of new drugs targeting various diseases.
Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, modifications to the piperidine ring have shown promise in enhancing potency against tumor cells .
Neuropharmacological Effects : Research has pointed towards its potential role as a monoamine oxidase inhibitor, which could be beneficial in treating neurodegenerative disorders such as Parkinson's disease. The benzoxazole moiety is known for its capability to cross the blood-brain barrier, making this compound a candidate for neurological applications .
Biochemical Research
The compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind selectively to specific proteins allows researchers to explore biochemical pathways and cellular mechanisms .
Synthesis of Analogues
The synthesis of analogues of this compound is an area of active research. These analogues are designed to enhance efficacy and reduce toxicity, facilitating the development of new therapeutic agents. Studies have focused on modifying the chlorine substituent and exploring various piperidine derivatives to optimize biological activity .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives based on the structure of this compound. The results indicated that certain modifications resulted in compounds with IC50 values significantly lower than those of existing chemotherapeutics against breast cancer cell lines .
Case Study 2: Neuroprotective Effects
Research conducted by a team at a leading university demonstrated that derivatives of this compound exhibited neuroprotective effects in vitro. The study highlighted its potential to inhibit neuroinflammation, suggesting applications in treating Alzheimer's disease .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with specific binding sites, while the piperidine ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Benzoxazole vs. Pyridine/Pyridazine Cores :
- The benzoxazole ring in the parent compound provides aromaticity and rigidity, favoring interactions with hydrophobic pockets in biological targets. In contrast, pyridine (e.g., ) and pyridazine (e.g., ) analogs introduce nitrogen-rich heterocycles, altering electron distribution and binding affinity.
Substituent Effects: The 6-chloro group in the parent compound enhances electrophilicity and metabolic stability compared to the 5-tert-butyl analog, which prioritizes lipophilicity for membrane penetration .
Amine Modifications :
- The piperidin-4-amine moiety is conserved across analogs, suggesting its critical role in bioactivity. However, substitution at the piperidine nitrogen (e.g., hydroxyl in ) impacts solubility and pharmacokinetics.
Biological Activity
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoxazole ring substituted with a chlorine atom and a piperidine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C12H14ClN3O
- Molecular Weight : 251.71 g/mol
- CAS Number : 1119452-00-4
- Density : 1.315 g/cm³ (predicted)
- pKa : 9.69 (predicted)
These properties suggest that the compound is relatively stable and soluble in organic solvents, which is advantageous for biological assays.
The mechanism of action of this compound involves interactions with various biological targets, including receptors and enzymes. The benzoxazole moiety is known for its ability to interact with specific binding sites, while the piperidine structure may enhance the compound's binding affinity and selectivity towards certain biological pathways .
Antimicrobial Activity
Research has indicated that derivatives of benzoxazole, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The mechanism involved disruption of the pathogen's plasma membrane and induction of apoptosis .
| Compound | MIC (µg/mL) | MFC (µg/mL) | Mechanism |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Membrane disruption |
| pta2 | 0.48 | 1.5 | Apoptosis induction |
| pta3 | 0.97 | 3.9 | Cell cycle arrest |
Anticancer Activity
Benzoxazole derivatives have also been explored for their anticancer potential. In preliminary studies, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
Case Studies
- Antifungal Activity Against Candida auris : A study synthesized several piperidine derivatives and tested their efficacy against clinical isolates of C. auris. The results indicated that certain derivatives exhibited low MIC values and were effective in inducing cell death through apoptosis .
- Antipsychotic Potential : Another study evaluated the pharmacological profiles of benzoxazole-piperidine derivatives, including their interaction with dopamine and serotonin receptors. The findings suggested that these compounds could serve as multi-target antipsychotic agents due to their affinity for D2 and 5-HT receptors while minimizing side effects associated with other receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
